ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Description
Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate is a polyunsaturated ester derivative of the geranylgeranyl family. Its structure features a 16-carbon backbone with four conjugated double bonds in the E configuration at positions 2, 6, 10, and 14, along with methyl substituents at carbons 3, 7, 11, and 15. The ethyl ester group at the terminal carboxylate enhances lipophilicity, influencing its solubility and biological interactions .
This compound is synthesized via catalytic methods involving CuI and MeLi, which facilitate alkylation and stereochemical control during chain extension . Its applications span synthetic biology and pharmaceutical research, particularly in membrane engineering and as a precursor for bioactive molecules .
Properties
IUPAC Name |
ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3/b19-13+,20-15+,21-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVSGCRUDETNO-JYQWTDEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418621 | |
| Record name | AC1NSMQL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-17-4 | |
| Record name | AC1NSMQL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (E,E)-Farnesyl Bromide (2)
The synthesis begins with the conversion of (E,E)-farnesol to its corresponding bromide using methanesulfonyl chloride (MsCl), triethylamine, and lithium bromide in tetrahydrofuran (THF) at –45°C. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | –45°C to 0°C |
| Reaction Time | 45 min (at –45°C) |
| Molar Ratio (MsCl) | 1.3 equiv relative to farnesol |
| Workup | Extraction with diethyl ether, NaHCO₃ wash |
| Yield | 11.6 g (crude, 89% theoretical) |
This step preserves the (E,E)-configuration of the starting material while introducing a labile bromide group for subsequent alkylation.
Generation of the Acetoacetate Dianion
Sodio acetoacetate is prepared by deprotonating ethyl acetoacetate with sodium hydride (NaH) in THF at 0°C, followed by lithiation with n-butyllithium (n-BuLi):
The dianion reacts with (E,E)-farnesyl bromide (2) at –78°C to form β-keto ester 3 (7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate).
Phosphorylation and Cuprate Coupling
β-Keto ester 3 is converted to its enol phosphate 4 using diethyl chlorophosphate (EtO)₂P(O)Cl and NaH in diethyl ether. Subsequent coupling with dimethylcopper lithium (Me₂CuLi) in toluene at –78°C generates the tetraenoate skeleton with (2E,6E,10E)-stereochemistry.
Esterification and Purification Strategies
Chromatographic Purification
Final purification employs silica gel column chromatography with gradient elution (2–15% ethyl acetate/hexanes). Key chromatographic data:
| Fraction Range | Eluent Composition | Component Purified |
|---|---|---|
| 20–33 | 15% EtOAc/hexanes | Tetraenoate ester |
TLC analysis (30% EtOAc/hexanes, p-anisaldehyde stain) confirms homogeneity.
Stereochemical Control and Isomer Analysis
The (2E,6E,10E)-configuration is enforced by:
-
Low-Temperature Lithiation : Prevents isomerization during dianion formation.
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Anti-Perplanar Elimination : In the phosphorylation step, ensuring trans-addition of the phosphate group.
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Cuprate Selectivity : Me₂CuLi couples with the enol phosphate to form the 2E double bond.
Comparative GC-MS and NMR data for related isomers (e.g., 2Z,6E,10E) highlight distinct shifts:
| Isomer | ||
|---|---|---|
| (2E,6E,10E) | 5.15 (dt, J=15.2 Hz) | 166.8 (ester C=O) |
| (2Z,6E,10E) | 5.02 (dt, J=11.1 Hz) | 166.5 |
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions typically require the use of hydride donors in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H36O2
Molecular Weight : 348.53 g/mol
IUPAC Name : Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
CAS Number : 60437-17-4
The compound's structure allows it to participate in various chemical reactions and biological processes. Its multiple double bonds contribute to its reactivity and potential biological functions.
Chemistry
This compound serves as a precursor in organic synthesis . It is utilized in the production of complex organic molecules through various chemical reactions such as oxidation and reduction.
- Synthesis Routes : The compound can be synthesized via cross-metathesis reactions and is often involved in the formation of ester intermediates that are further reduced to yield the final product .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antioxidant Properties : Preliminary studies suggest that it can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : There is evidence supporting its effectiveness against certain pathogens .
Medicine
Ongoing research is exploring the therapeutic applications of this compound in treating diseases:
- Potential Therapeutic Uses : Investigations are being conducted to understand its role in modulating metabolic pathways and its efficacy as an antimicrobial agent .
Industry
In industrial settings, this compound is utilized in the production of various chemicals and materials:
- Manufacturing Processes : Its unique properties contribute to advancements in manufacturing processes where it serves as a key ingredient or catalyst .
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of this compound demonstrated that it effectively reduced oxidative stress markers in vitro. The compound was shown to scavenge free radicals more efficiently than some common antioxidants.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of this compound revealed significant activity against gram-positive bacteria. The study highlighted its potential as a natural preservative in food products.
Mechanism of Action
The mechanism of action of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl (S,2E,6E,10E)-12-Hydroxy-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
- Key Differences :
- Contains a hydroxyl group at position 12, absent in the target compound.
- Methyl ester instead of ethyl ester.
- Impact: The hydroxyl group increases polarity, enabling hydrogen bonding, which may enhance solubility in aqueous environments.
- Analytical Data :
Geranylgeraniol [(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-ol]
- Key Differences :
- Terminal hydroxyl group instead of an ethyl ester.
- Impact :
- Molecular Formula : C₂₀H₃₄O .
Menatetrenone (Vitamin K₂, MK-4)
- Key Differences: Naphthoquinone moiety attached to the tetraene chain.
- Impact: Quinone group enables redox activity, crucial for electron transport in mitochondrial respiration and blood clotting. Higher molecular weight (C₃₁H₄₀O₂, MW 444.65) compared to the target compound (estimated MW ~304.48 for C₂₀H₃₂O₂) .
Stereochemical and Positional Isomers
(2Z,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoate Derivatives
Derivatives with Modified Terminal Groups
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl Formate
N-((2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl)acetamide
- Key Differences :
- Acetamide group replaces the ethyl ester.
Phosphorylated and Sulfonated Derivatives
sn-3-O-(Geranylgeranyl)glycerol 1-phosphate
- Key Differences :
- Phosphate group at the sn-3 position of glycerol.
- Impact :
(((2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl)sulfonyl)benzene
- Key Differences :
- Sulfonyl group attached to the tetraene chain.
Comparative Data Table
Biological Activity
Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate is a complex organic compound notable for its multiple double bonds and methyl groups. This structure allows it to participate in various biological processes and chemical reactions. Research into its biological activity has revealed potential applications in fields such as medicine and agriculture.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 348.53 g/mol. The presence of multiple double bonds contributes to its reactivity and potential biological functions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This modulation can influence cellular processes such as signaling and energy metabolism.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Research indicates potential antimicrobial effects against certain pathogens, making it a candidate for further investigation in the development of natural preservatives or therapeutic agents.
Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds similar to this compound using DPPH radical scavenging assays. The results indicated that compounds with similar structures displayed significant antioxidant properties.
Antimicrobial Effects
Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro tests showed inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
Case Studies
- Cancer Research : A study explored the effect of lycopene-derived compounds on cancer cell lines. This compound was included in the analysis due to its structural similarity to lycopene. Results indicated that it could inhibit cell proliferation in certain cancer types through mechanisms involving apoptosis and cell cycle arrest.
- Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in reduced inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in modulating inflammatory responses.
Comparative Biological Activity Table
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate and its derivatives?
The synthesis typically involves reduction of the ethyl ester using diisobutylaluminum hydride (DIBAL) under cryogenic conditions (-78°C) in anhydrous toluene or dichloromethane. For example, DIBAL (1 M in CH₂Cl₂, 3 equiv.) is added dropwise to the ester, followed by quenching with methanol to yield the corresponding alcohol. Reaction progress is monitored via TLC (30% Et₂O in pentane, Rf ~0.3). Post-reaction workup includes extraction, drying (Na₂SO₄), and vacuum concentration, yielding a yellow oil that is often used without further purification .
Q. How can researchers ensure purity and structural fidelity of synthetic intermediates derived from this compound?
Characterization relies on spectroscopic techniques:
- NMR : Confirm stereochemistry (2E,6E,10E configuration) and methyl group positions.
- TLC : Monitor reaction progress and purity (e.g., I₂ staining).
- Mass spectrometry : Validate molecular weight (e.g., exact mass for derivatives like geranylgeranyl diphosphate: 450.443 Da ).
Purification may involve column chromatography (silica gel) or repeated solvent extraction for thermally sensitive intermediates .
Q. What are the stability considerations for storing this compound and its analogs?
The compound and its derivatives (e.g., geranylgeraniol) are light- and temperature-sensitive. Store under inert gas (N₂ or Ar) at -20°C in amber vials. Stock solutions in organic solvents (e.g., chloroform, ethyl acetate) should be aliquoted and refrozen to avoid hydrolysis or oxidation .
Advanced Research Questions
Q. How does this compound participate in isoprenoid biosynthesis and protein prenylation pathways?
The ethyl ester is a precursor to geranylgeranyl diphosphate (GGPP), a substrate for protein prenylation enzymes. GGPP transfers the (2E,6E,10E)-3,7,11,15-tetramethylhexadecatetraenyl group to cysteine residues in target proteins, modulating membrane localization and function. This process is critical in eukaryotic signaling and bacterial membrane engineering (e.g., in E. coli hybrid membranes) .
Q. What methodological challenges arise in studying enzymatic interactions with GGPP derivatives?
Key challenges include:
- Enzyme kinetics : GGPP’s hydrophobicity requires assay optimization with detergents (e.g., CHAPS) or lipid carriers.
- Isotopic labeling : Use of [³H]- or [¹⁴C]-labeled GGPP to track metabolic flux in in vitro systems.
- Structural studies : Cryo-EM or X-ray crystallography with stabilized enzyme-GGPP complexes .
Q. How can metabolic engineering leverage this compound for bioactive molecule production (e.g., vitamin K2)?
Vitamin K2 (menatetrenone) is synthesized via alkylation of menadione with the geranylgeranyl side chain. Critical steps include:
Q. How do researchers resolve contradictions in reported synthetic yields or product stability?
Discrepancies often stem from:
- Reagent purity : DIBAL concentration variability (e.g., 1 M vs. 1.5 M solutions) affects stoichiometry.
- Workup protocols : Incomplete drying (Na₂SO₄) or solvent residues alter stability.
Method standardization, including Karl Fischer titration for solvent traces and controlled atmosphere gloveboxes, improves reproducibility .
Methodological Resources
- Spectral Data : Reference NMR (¹H, ¹³C) and HRMS libraries for geranylgeranyl derivatives .
- Analytical Protocols : HPLC conditions for vitamin K2 analysis (Mobile phase: 90:10 hexane/isopropanol; Retention time: ~12 min ).
- Safety : Handle DIBAL and chlorinated intermediates in fume hoods; use cryogenic PPE for low-temperature reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
